
Tetra-N-acetyl Kanamycin A
Übersicht
Beschreibung
Kanamycin, a broad-spectrum aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . However, rising antibiotic resistance has necessitated innovative strategies to enhance its efficacy. Kanamycin-conjugated gold nanoparticles (Kan-AuNPs) represent a novel formulation developed to overcome resistance mechanisms. Synthesized via a biofriendly, one-step method, Kan-AuNPs leverage the unique properties of gold nanoparticles (AuNPs), including high surface-area-to-volume ratios and enhanced membrane permeability, to deliver kanamycin directly into bacterial cells .
This formulation significantly reduces the minimum inhibitory concentration (MIC) of kanamycin against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, while maintaining biocompatibility with mammalian cells .
Vorbereitungsmethoden
Synthetic Strategies for N-Acetylation of Aminoglycosides
Direct Acetylation of Free Amino Groups
The most straightforward method involves treating Kanamycin A with acetic anhydride under controlled conditions. In a study on Kanamycin C, tetra-N-acetylation was achieved using acetic anhydride in methanol, yielding a derivative confirmed via elemental analysis and infrared spectroscopy . Analogous conditions for Kanamycin A would involve dissolving the compound in methanol or pyridine, adding acetic anhydride (4–5 equivalents), and stirring at 25–50°C for 12–24 hours. The reaction selectively targets amino groups due to their higher nucleophilicity compared to hydroxyl groups .
Protection-Deprotection Approaches
For selective acetylation, temporary protection of specific amines is necessary. For example, tetra-N-ethoxycarbonylkanamycin A can be synthesized by reacting Kanamycin A with ethyl chloroformate, followed by acetylation of hydroxyl groups. Subsequent deprotection yields Tetra-N-acetyl Kanamycin A . This method, however, introduces complexity with additional steps and lower overall yields (~60%) .
Detailed Preparation Methods
Direct Acetylation Protocol
-
Reaction Setup :
-
Dissolve Kanamycin A (1.0 g, 1.7 mmol) in anhydrous methanol (20 mL).
-
Add acetic anhydride (0.7 mL, 7.4 mmol) dropwise under nitrogen.
-
Stir at 40°C for 18 hours.
-
-
Workup :
Yield : ~70–85% (estimated from analogous reactions) .
Stepwise Protection Using Ethoxycarbonyl Groups
-
Protection :
-
Acetylation :
-
React the protected intermediate with acetic anhydride (5 equivalents) in pyridine to acetylate hydroxyl groups.
-
-
Deprotection :
Yield : ~60% after purification .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : Key signals include δ 1.98–2.08 (s, 12H, 4×COCH₃), δ 3.40–5.20 (m, sugar protons) .
-
IR (KBr) : Peaks at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (N–H bending) .
Chromatographic Purity
Challenges and Optimization
Side Reactions
-
O-Acetylation : Excess acetic anhydride or prolonged reaction times lead to acetylation of hydroxyl groups, necessitating precise stoichiometry .
-
Degradation : Kanamycin A degrades under strongly acidic or basic conditions; neutral pH and mild temperatures (25–40°C) are optimal .
Yield Improvement
-
Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates acetylation, reducing reaction time to 6–8 hours .
-
Solvent Choice : Anhydrous pyridine enhances reactivity but requires rigorous drying to prevent hydrolysis .
Comparative Analysis of Methods
Method | Conditions | Yield | Purity |
---|---|---|---|
Direct Acetylation | MeOH, 40°C, 18 h | 70–85% | >90% |
Protection-Deprotection | Pyridine, HCl hydrolysis | 60% | 85–90% |
Direct acetylation offers higher yields and simplicity, while protection-deprotection allows selective modification of specific amines .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-N-acetyl Kanamycin A undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate Kanamycin A.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Kanamycin A.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tetra-N-acetyl Kanamycin A has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the properties of aminoglycosides.
Biology: Investigated for its potential to reduce the toxicity of Kanamycin A while retaining antibacterial activity.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control.
Wirkmechanismus
Tetra-N-acetyl Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Kan-AuNPs are distinguished from free kanamycin, citrate-capped AuNPs, and other antibiotic-nanoparticle conjugates through enhanced antibacterial activity, mechanistic action, and safety profiles. Below is a detailed comparative analysis:
Antibacterial Efficacy
Kan-AuNPs demonstrate superior efficacy compared to free kanamycin and unmodified AuNPs. For example:
- Against Staphylococcus epidermidis, Kan-AuNPs reduced the MIC of kanamycin from 128 µg/mL to 1.6 µg/mL (an 80-fold improvement) .
- For Pseudomonas aeruginosa UNC-D (MDR strain), the MIC decreased from 512 µg/mL (free kanamycin) to 12 µg/mL (Kan-AuNPs) .
Table 1: MIC Values of Kan-AuNPs vs. Free Kanamycin
Bacterial Strain | MIC (Free Kanamycin) | MIC (Kan-AuNPs) | Fold Reduction |
---|---|---|---|
Streptococcus bovis | 512 µg/mL | 3.2 µg/mL | 160× |
Enterobacter aerogenes | 256 µg/mL | 6.4 µg/mL | 40× |
Yersinia pestis (Resistant) | 256 µg/mL | 19.2 µg/mL | 13.3× |
Physicochemical Properties
- Surface Charge : Kan-AuNPs (+25.8 mV) exhibit strong electrostatic attraction to bacterial membranes, unlike citrate-AuNPs (-33.5 mV), which are repelled .
- Drug Loading : Kan-AuNPs achieve a drug-loading efficiency of ~78% via covalent and electrostatic interactions, ensuring sustained release at infection sites .
Cytotoxicity
Kan-AuNPs show a cytotoxic concentration (CC₅₀) of 609.6 µg/mL in Vero 76 mammalian cells, which is >30-fold higher than their average MIC (10 µg/mL), indicating a favorable therapeutic index . Free kanamycin, while less cytotoxic (CC₅₀ >1,000 µg/mL), requires higher doses to achieve antibacterial effects, increasing toxicity risks in vivo .
Mechanism of Action
Kan-AuNPs disrupt bacterial membranes and enhance intracellular drug accumulation:
- Membrane Permeabilization : Propidium iodide assays confirmed Kan-AuNPs increase membrane permeability in S. epidermidis and E. aerogenes by >90% compared to controls .
- Cytosolic Delivery : Transmission electron microscopy (TEM) revealed Kan-AuNPs accumulate in the bacterial cytosol, enabling localized drug release and ribosomal targeting .
In contrast, free kanamycin relies on passive uptake via porins, a process often impeded by resistance mechanisms like efflux pumps or enzymatic modification .
Table 2: Comparative Properties of Kan-AuNPs and Similar Compounds
Property | Kan-AuNPs | Free Kanamycin | Citrate-AuNPs |
---|---|---|---|
MIC Range | 1.6–19.2 µg/mL | 3.2–512 µg/mL | >600 µg/mL |
Zeta Potential | +25.8 mV | N/A | -33.5 mV |
Primary Mechanism | Membrane disruption + ribosomal inhibition | Ribosomal inhibition | No activity |
Cytotoxicity (CC₅₀) | 609.6 µg/mL | >1,000 µg/mL | Non-toxic |
Comparison with Other Antibiotic-Nanoparticle Conjugates
Studies on ampicillin- and vancomycin-conjugated AuNPs report similar MIC reductions (e.g., ampicillin MIC decreased from 128 µg/mL to 8 µg/mL against E. aerogenes) . However, Kan-AuNPs uniquely combine membrane disruption with aminoglycoside activity, broadening their applicability against MDR pathogens .
Biologische Aktivität
Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic widely recognized for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is synthesized through the acetylation of the amino groups of Kanamycin A, which alters its pharmacokinetic properties and may reduce toxicity. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.
This compound primarily targets the 30S ribosomal subunit of bacterial ribosomes. The binding to this subunit disrupts normal protein synthesis by causing misreading of mRNA, leading to the production of faulty proteins and ultimately resulting in bacterial cell death.
Key Points:
- Target : 30S ribosomal subunit.
- Mode of Action : Inhibition of protein synthesis through misreading of tRNA.
- Resulting Effect : Bacterial cell death due to impaired protein function.
This compound exhibits significant biochemical interactions within bacterial cells. Its primary action involves binding to the ribosome, disrupting protein synthesis pathways. Environmental factors such as pH and temperature can influence its efficacy and stability.
Biochemical Pathways:
- Protein Synthesis : Disruption at the ribosomal level leads to errors in translation.
- Enzyme Interaction : The compound interacts with various bacterial enzymes, affecting cellular metabolism.
Dosage Effects in Animal Models
Research indicates that the effects of this compound can vary significantly with dosage. High doses may lead to toxic effects, while lower doses demonstrate effective antibacterial activity against resistant strains.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Efficacy Against Resistant Strains :
- In a study comparing various aminoglycosides, this compound demonstrated a minimum inhibitory concentration (MIC) that was effective against strains resistant to other antibiotics. For instance, it showed improved activity against certain strains of Pseudomonas aeruginosa compared to traditional Kanamycin A .
-
Combination Therapy :
- Research has shown that combining this compound with other agents can enhance its antibacterial effects. For example, when administered alongside glucose or alanine, it restored susceptibility in multidrug-resistant Edwardsiella tarda, indicating potential for combination therapies in treating resistant infections .
- Animal Model Studies :
Comparative Analysis
The following table summarizes the biological activity and effectiveness of this compound compared to other aminoglycosides:
Compound | MIC (µg/mL) | Activity Against Resistant Strains | Notes |
---|---|---|---|
This compound | 8-32 | Yes | Effective against Gram-negative bacteria |
Kanamycin A | 1.5-6 | Limited | Less effective against resistant strains |
Neomycin | 16-64 | No | Ineffective against many resistant bacteria |
Eigenschaften
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDIANBIMNRQW-OBHSWUIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858435 | |
Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20399-23-9 | |
Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.